molecular formula C26H23N5O3 B5345387 2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine

2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine

Cat. No.: B5345387
M. Wt: 453.5 g/mol
InChI Key: LHJPOIMPYQKCMB-WUKNDPDISA-N
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Description

2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-30(21-13-7-4-8-14-21)25-24(31(32)33)23(17-16-19-10-5-3-6-11-19)28-26(29-25)27-20-12-9-15-22(18-20)34-2/h3-18H,1-2H3,(H,27,28,29)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJPOIMPYQKCMB-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic amines with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

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